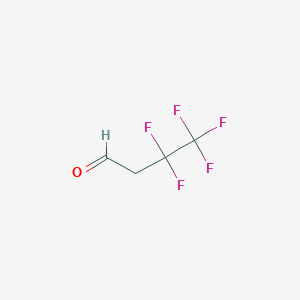
3,3,4,4,4-Pentafluorobutanal
Übersicht
Beschreibung
3,3,4,4,4-Pentafluorobutanal is a chemical compound with the molecular formula C4H3F5O . It contains a total of 12 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .
Synthesis Analysis
The synthesis of 3,3,4,4,4-Pentafluoro-1-butanol, a related compound, can be achieved through the reaction of 1,1,1,3,3-Pentafluoropropanol with sodium hydride in the presence of a solvent such as dimethyl sulfoxide .Molecular Structure Analysis
The molecule consists of 13 atoms: 3 Hydrogen atoms, 4 Carbon atoms, 1 Oxygen atom, and 5 Fluorine atoms . It contains total 12 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .Wissenschaftliche Forschungsanwendungen
1. Alternative to CFCs in Applications
3,3,4,4,4-Pentafluorobutanal, also referred to as HFC-365mfc, is proposed as a substitute for chlorofluorocarbons (CFCs) in various applications. It is particularly noted for its role in developing accurate thermodynamic models due to its essential properties like liquid density. This application is significant in the field of environmental science and industrial chemistry, considering the phasing out of CFCs due to their ozone-depleting potential (Bobbo et al., 2003).
2. Catalytic Enantioselective Difluoroalkylation
The compound has been used in chemical synthesis, specifically in copper-catalyzed bond scission of pentafluorobutane-1,3-diones. This process generates difluoroenolates, which react with aldehydes to produce a range of chiral α,α-difluoro-β-hydroxy ketones. This application is crucial in organic synthesis, demonstrating the compound's role in creating structurally complex and functionally diverse molecules (Zhang & Wolf, 2013).
3. Synthesis of Pentafluorinated β-Hydroxy Ketones
The compound is also instrumental in the synthesis of pentafluorinated β-hydroxy ketones, achieved through the LHMDS-promoted generation of difluoroenolates. This process is highlighted for its efficiency and tolerance to a variety of functional groups, making it a valuable method in the synthesis of fluorinated compounds (Zhang & Wolf, 2012).
4. Phase-Transition Contrast Nanocapsules
In the field of medical imaging, 3,3,4,4,4-Pentafluorobutanal has been used to develop polymeric nanocapsules for tumor imaging. These nanocapsules, which encapsulate the compound, can undergo a liquid/gas-phase transition triggered by mild heating, enhancing their utility as contrast agents in diagnostic ultrasound (Li et al., 2014).
5. Environmental Monitoring and Industrial Applications
The compound is used in the production of polyurethane foam blowing, as a replacement for HCFC-141b in Europe. The detection of HFC-365mfc in the atmosphere and its emissions estimation is vital for environmental monitoring and assessing the impact of industrial chemicals on air quality (Stemmler et al., 2007).
6. Chemical Shift Sensitivity in NMR Studies
The compound is also used in Nuclear Magnetic Resonance (NMR) studies, particularly in assessing the chemical shift sensitivity of trifluoromethyl tags. This application is significant in the study of proteins and understanding their distinct conformers or states (Ye et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3,4,4,4-pentafluorobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O/c5-3(6,1-2-10)4(7,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBXLINXSUCFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5CH2CHO, C4H3F5O | |
| Record name | 2:2 FTAL | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032654 | |
| Record name | 3,3,4,4,4‐Pentafluorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,4-Pentafluorobutanal | |
CAS RN |
239437-47-9 | |
| Record name | 3,3,4,4,4‐Pentafluorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,4-pentafluorobutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2384016.png)
![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)



![ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2384021.png)
![Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B2384022.png)
![4-[(5-Chloro-2-hydroxyphenyl)iminomethyl]-2-(4-chloro-3-methoxyphenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B2384026.png)

![(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2384029.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2384030.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)